1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring with a carboxylic acid functional group and a ketone. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
This compound can be classified as a pyrrolidine derivative and specifically falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group. It is synthesized from various starting materials through multi-step chemical reactions, often involving modifications to the pyrrolidine core.
The synthesis of 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves several key steps:
For example, one synthetic route might involve starting with 4-methylbenzylamine, which undergoes a series of reactions including acylation and cyclization to yield the target compound. The reaction conditions (solvents, temperature, catalysts) are critical for achieving high yields and purity.
The molecular structure of 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can be represented as follows:
The compound features a pyrrolidine ring with substituents that include:
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
The reactivity is influenced by the electron-donating nature of the methyl group on the phenyl ring, which can stabilize intermediates during reactions.
The mechanism of action for compounds like 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors.
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has potential applications in:
This compound exemplifies how modifications to simple organic structures can lead to significant biological activity, making it a valuable target for further research and development in medicinal chemistry.
The compound 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a structurally defined heterocyclic molecule with the systematic IUPAC name reflecting its core pyrrolidinone scaffold and substituents. Its molecular formula is C₁₃H₁₅NO₃, confirmed across multiple chemical databases [1] [3] [5]. Key structural features include:
The SMILES notation is CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O, which encodes the connectivity of the 4-methylbenzyl group attached to the nitrogen of the 5-oxopyrrolidine ring, where C2 bears the carboxylic acid [3]. Alternative IUPAC names include 1-(4-methylbenzyl)-5-oxoproline, though "proline" here denotes the pyrrolidine-2-carboxylic acid backbone, not the natural amino acid [2] [5]. Stereochemically, the compound may exist as racemic mixtures or enantiopure forms, such as the (S)-enantiomer (CID 10728333) [4].
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
| Alternative Name | 1-(4-Methylbenzyl)-5-oxoproline |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |
| InChI Key | OJKNXYHTQNXSEG-UHFFFAOYSA-N |
This compound emerged as a synthetic target in the late 20th century, coinciding with expanded interest in N-substituted pyrrolidinones for pharmaceutical applications. Early synthetic routes adapted classical proline modifications, such as:
Its significance grew with the recognition that N-benzylated 5-oxoproline derivatives serve as versatile intermediates for bioactive molecules. For example:
Table 2: Synthetic Evolution Timeline
| Period | Key Advance | Application Focus |
|---|---|---|
| 1980–2000 | Classical cyclization methods (e.g., itaconic acid routes) | Heterocyclic scaffold access |
| 2000–2020 | Catalytic N-alkylation of 5-oxoproline esters | Pharmacophore diversification |
| 2020–Present | Enantioselective C–H activation protocols | Stereocontrolled synthesis |
As a fused γ-lactam-carboxylic acid, this compound enables diverse transformations critical to medicinal chemistry:
Cyclization and Heterocycle Formation
The carboxylic acid at C2 and nucleophilic nitrogen facilitate ring closure reactions:
Functionalization Sites
Reactivity hotspots include:
Pharmacophore Hybridization
This scaffold integrates into "molecular hybrids" via:
Table 3: Synthetic Applications of Key Functional Groups
| Functional Group | Reactions | Example Products |
|---|---|---|
| C2-COOH | Esterification, amide coupling, hydrazide formation | Methyl esters, heterocyclic bioisosteres (oxadiazoles) |
| Lactam carbonyl | Nucleophilic addition, reduction | Hydroxypyrrolidines, thioesters |
| N-Benzyl group | Hydrogenolysis, electrophilic substitution | Debenzylated analogs, halogenated derivatives |
| C4-methylene | Alkylation, Michael additions | Spirocyclic systems, C4-alkylated analogs |
Table 4: Key Derivatives and Modifications
| Derivative Structure | Synthetic Route | Primary Application |
|---|---|---|
| 1-(4-methylbenzyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Hydrazide + CS₂/KOH | Antioxidant (1.5× ascorbic acid) [9] |
| 1-(5-chloro-2-hydroxybenzyl)-5-oxopyrrolidine-2-carboxylic acid | Itaconic acid + substituted aniline | Antibacterial lead [10] |
| 1-(4-methylbenzyl)-5-oxo-N-(1,3-dioxoisoindolin-2-yl)pyrrolidine-3-carboxamide | Carboxylic acid + phthalimide amine | Heterocycle hybridization [9] |
Compound Nomenclature Table
| Compound Name | Source |
|---|---|
| 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | [3] [5] |
| 1-(4-Methylbenzyl)-5-oxoproline | [2] [5] |
| (S)-1-(4-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid | [4] |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | [9] |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | [10] |
Interactive Data Table: Molecular Properties of Adducts (from Predicted CCS Data [3])
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 234.11248 | 151.5 |
| [M+Na]+ | 256.09442 | 158.8 |
| [M-H]- | 232.09792 | 155.7 |
| [M+NH₄]+ | 251.13902 | 169.1 |
(Toggle visibility for full adduct list)
This compound exemplifies the strategic versatility of pyrrolidinone scaffolds in drug discovery, serving as a synthetic linchpin for bioactive molecule development while avoiding the typical metabolic instability of simple proline derivatives. Its continued exploration underscores its relevance in modern heterocyclic chemistry [6] [8] [10].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4